molecular formula C12H28N6O4S B178074 Piperidine-1-carboxamidine hemisulfate CAS No. 17238-53-8

Piperidine-1-carboxamidine hemisulfate

Cat. No.: B178074
CAS No.: 17238-53-8
M. Wt: 352.46 g/mol
InChI Key: XEMFKRVIVCQOPE-UHFFFAOYSA-N
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Description

It is a white crystalline powder, soluble in water, with a molecular weight of 238.3 g/mol. This compound is known for its unique structure and properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-1-carboxamidine hemisulfate can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanamide under acidic conditions to form the carboxamidine group. The resulting product is then treated with sulfuric acid to obtain the hemisulfate salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-carboxamidine hemisulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Piperidine-1-carboxamidine hemisulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Piperidine-1-carboxamidine hemisulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperidine-1-carboxamidine hemisulfate can be compared with other similar compounds, such as:

    Piperidine-1-carboximidamide: Similar in structure but differs in its sulfate form.

    Piperidine derivatives: These include various substituted piperidines with different functional groups.

Uniqueness: What sets this compound apart is its specific hemisulfate form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

IUPAC Name

piperidine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H2,(H3,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMFKRVIVCQOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.C1CCN(CC1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169267
Record name 1-Piperidinecarboxamidine, hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17238-53-8
Record name 1-Piperidinecarboxamidine, hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinecarboxamidine, hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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